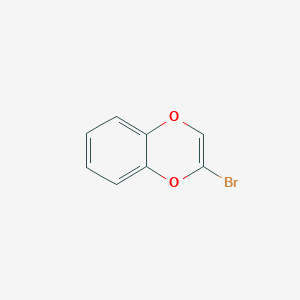

2-bromo-benzo-1,4-dioxene

描述

2-Bromo-benzo-1,4-dioxene is a brominated derivative of benzo-1,4-dioxene, a fused aromatic system comprising a benzene ring and a 1,4-dioxene moiety. The dioxene ring contributes to high HOMO levels, enabling oxidation to stable radical cations with notable fluorescent emissions (λmax ~590–602 nm, ΦF = 0.40–0.50) . These properties make benzo-1,4-dioxene derivatives valuable in optoelectronic materials and organic semiconductors.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,4-benzodioxine typically involves the bromination of 1,4-benzodioxine. One common method is the reaction of 1,4-benzodioxine with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the second position .

Industrial Production Methods: Industrial production of 2-Bromo-1,4-benzodioxine may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations.

化学反应分析

Types of Reactions: 2-Bromo-1,4-benzodioxine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cycloaddition Reactions: It can undergo cycloaddition reactions with dienophiles to form complex cyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium amide or potassium thiolate, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products such as 2-amino-1,4-benzodioxine or 2-thio-1,4-benzodioxine can be formed.

Oxidation Products: Oxidation can yield compounds like 2-bromo-1,4-benzodioxine-3-one.

Cycloaddition Products: Cycloaddition reactions can produce various polycyclic compounds with potential biological activity.

科学研究应用

Synthetic Organic Chemistry

Versatile Synthetic Intermediate

The compound is extensively utilized as a synthetic intermediate in the preparation of various functionalized derivatives. For instance, it can be transformed into a range of compounds such as amides, esters, alcohols, and aldehydes. The ability to modify its structure allows chemists to create complex molecules with desired properties for further applications .

Reactions and Transformations

Recent studies have highlighted several reactions involving 2-bromo-benzo-1,4-dioxene:

- Nucleophilic Substitution Reactions : The bromine atom in this compound can be replaced by various nucleophiles, enabling the synthesis of diverse derivatives .

- Cross-Coupling Reactions : It has been successfully employed in palladium-catalyzed cross-coupling reactions, which are crucial for constructing complex organic frameworks .

Pharmaceutical Applications

Drug Design and Development

This compound serves as a valuable scaffold in drug design. Its derivatives have shown potential as:

- Antibacterial Agents : Compounds derived from this dioxene have been investigated for their antibacterial properties, making them candidates for new antibiotic therapies .

- Cancer Chemotherapeutics : The structural features of this compound allow for modifications that enhance its efficacy against cancer cells. Research is ongoing to explore its potential as a chemotherapeutic agent targeting specific cancer pathways .

Receptor Antagonists

Research indicates that derivatives of this compound can act as antagonists at adrenergic and serotoninergic receptors. This property is significant for developing treatments for conditions such as anxiety and hypertension .

Material Science Applications

Optoelectronic Devices

The unique electronic properties of this compound make it suitable for applications in optoelectronic devices. Its derivatives are being explored for use in organic light-emitting diodes (OLEDs) and solar cells due to their effective light absorption and electron transport capabilities .

Summary Table of Applications

| Application Area | Specific Uses | Example Compounds |

|---|---|---|

| Synthetic Chemistry | Intermediate for functionalized derivatives | Amides, Esters |

| Pharmaceutical | Antibacterial and anticancer agents | Various receptor antagonists |

| Material Science | Components in optoelectronic devices | OLEDs, Solar Cells |

Case Study 1: Antibacterial Activity

A study demonstrated that certain derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria. The research involved synthesizing various halogenated derivatives and assessing their efficacy through minimum inhibitory concentration (MIC) tests.

Case Study 2: Cancer Therapeutics

In another investigation, modified forms of this compound were tested against several cancer cell lines. Results indicated that specific modifications enhanced cytotoxicity compared to unmodified compounds, suggesting potential pathways for developing new anticancer drugs.

作用机制

The mechanism of action of 2-Bromo-1,4-benzodioxine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following compounds are compared based on substituent effects, molecular properties, and applications:

Table 1: Key Properties of 2-Bromo-benzo-1,4-dioxene and Analogues

*Structural inference based on related dioxene derivatives; †Calculated value.

Electronic and Optical Properties

- This compound : The fused dioxene ring elevates HOMO levels, facilitating oxidation to fluorescent radical cations. This contrasts with 2-bromo-1,4-dimethoxybenzene , where methoxy groups (-OCH3) provide electron-donating effects but lack the conjugated system required for strong fluorescence .

- Halogenated Derivatives : Compounds like 2-bromo-1,4-dichlorobenzene exhibit enhanced electrophilicity due to multiple halogens, making them reactive in cross-coupling reactions .

Structural and Steric Effects

- Methyl vs. Dioxene Substituents : The planar dioxene ring in this compound enables π-stacking in materials, whereas 2-bromo-1,4-dimethylbenzene ’s methyl groups introduce steric hindrance, limiting its use in ordered assemblies .

- Amino Groups: 4-Bromo-1,2-diaminobenzene’s amine substituents (-NH2) enhance solubility in polar solvents but reduce thermal stability compared to halogenated analogs .

Research Findings and Implications

Fluorescence in Dioxene Derivatives : Radical cations of ethylenedioxy-fused benzene exhibit strong fluorescence, a property absent in methoxy- or methyl-substituted bromobenzenes .

Environmental Impact : Brominated compounds like 2-bromo-1,4-dimethoxybenzene require stringent disposal protocols due to aquatic toxicity risks .

Reactivity Hierarchy : Dichloro- and dibromo-substituted benzenes show higher reactivity in Ullmann or Suzuki couplings compared to dimethyl analogs .

生物活性

2-Bromo-benzo-1,4-dioxene is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique dioxene structure, which includes a bromine substituent that can influence its reactivity and biological interactions. The molecular formula is C8H6BrO2, and it features two oxygen atoms in a dioxene ring configuration.

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

- Antioxidant Activity : This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals effectively.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been observed to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling.

- Cellular Signaling Modulation : The compound may also affect various signaling pathways within cells, particularly those related to apoptosis (programmed cell death) and cell proliferation.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has demonstrated effectiveness against various bacterial strains and fungi. The following table summarizes key findings from recent research:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cancer cell lines. Notably, the compound showed promising results in inhibiting the growth of these cells:

Case Studies

- Study on Antioxidant Properties : A study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly reduced oxidative stress markers in vitro. The authors attributed this effect to its ability to enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .

- Research on Anti-inflammatory Effects : In another investigation, the compound was tested for its anti-inflammatory properties using a rat model of arthritis. Results indicated a marked reduction in swelling and pain scores compared to control groups treated with standard anti-inflammatory drugs .

- Exploration of Antimicrobial Efficacy : A recent publication highlighted the antimicrobial efficacy of this compound against resistant strains of bacteria. The study concluded that this compound could serve as a potential lead for developing new antimicrobial agents .

常见问题

Q. Basic: What are effective synthetic strategies for preparing 2-bromo-benzo-1,4-dioxene derivatives?

Methodological Answer:

A common approach involves using 2,3-dibromo-1,4-dioxene as a precursor. Key steps include:

- Lithiation : Reacting the dibromo compound with butyllithium in THF at −78°C under argon, followed by quenching with tributyltin chloride to form intermediates like 2-bromo-3-tributylstannyl-1,4-dioxene (yield: 73–85%) .

- Cyclotrimerization : Using palladium or copper catalysts to synthesize tris(ethylenedioxy)benzene derivatives. Palladium catalysts (e.g., Pd(PPh₃)₄) achieve higher yields (38%) compared to copper .

Table 1: Catalyst Performance in Cyclotrimerization

| Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 80°C | 38 |

| CuI/1,10-phenanthroline | DMF | 100°C | 25 |

Q. Advanced: How do reaction conditions influence the electronic properties of bromo-dioxene derivatives?

Methodological Answer:

The electronic structure can be modulated via substituents and reaction pathways. For example:

- Oxidation : Bromo-dioxene derivatives are oxidized to radical cations with high HOMO levels, leading to strong fluorescence (λmax ~590–602 nm, ΦF = 0.40–0.50) .

- Computational Modeling : Density Functional Theory (DFT) studies on analogous brominated benzene derivatives (e.g., 2-bromo-1,4-dichlorobenzene) reveal charge distribution and vibrational modes, guiding synthetic design .

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns and purity. For example, coupling constants in aromatic regions distinguish bromine positioning.

- UV-Vis and Fluorescence Spectroscopy : Detect π→π* transitions and emissive properties of oxidized derivatives .

- Mass Spectrometry : High-resolution MS confirms molecular weight and isotopic patterns (e.g., bromine’s ¹⁷⁹Br/⁸¹Br split) .

Q. Advanced: How can computational methods resolve contradictions in reaction mechanisms?

Methodological Answer:

- Mechanistic Simulations : DFT calculations model transition states to compare pathways (e.g., Pd vs. Cu catalysis in cyclotrimerization). For example, palladium’s lower activation energy explains higher yields .

- Data Reconciliation : When experimental yields conflict, computational studies assess steric/electronic effects (e.g., stannane vs. Grignard reagents in lithiation) .

Q. Advanced: What strategies optimize regioselectivity in cross-coupling reactions involving bromo-dioxenes?

Methodological Answer:

- Catalyst Screening : Palladium catalysts (e.g., Pd₂(dba)₃) favor coupling at the less-hindered bromine site.

- Directing Groups : Introduce temporary substituents (e.g., tin or boronate groups) to steer reactivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance metal coordination, improving selectivity .

Q. Basic: How to address discrepancies in reported synthetic yields?

Methodological Answer:

- Reproducibility Checks : Standardize reaction parameters (e.g., argon purity, catalyst batch).

- Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., debrominated species) .

- Statistical Design : Apply factorial experiments to isolate variables (e.g., temperature vs. catalyst loading) .

Q. Advanced: What are the applications of bromo-dioxene derivatives in materials science?

Methodological Answer:

- Optoelectronic Materials : Radical cations exhibit fluorescence, making them candidates for organic LEDs .

- Coordination Polymers : Bromine’s electronegativity stabilizes metal-organic frameworks (MOFs) for catalytic or sensing applications .

属性

IUPAC Name |

3-bromo-1,4-benzodioxine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-8-5-10-6-3-1-2-4-7(6)11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQOPFJPEAHFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC=C(O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346350 | |

| Record name | 2-Bromo-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121910-87-0 | |

| Record name | 2-Bromo-1,4-benzodioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121910-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。